![molecular formula C15H18N4O3 B6661231 (2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6661231.png)
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid
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Overview
Description
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid is a complex organic compound that features a pyridine and pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a pyrazole carboxylic acid, followed by the introduction of the amino group and subsequent methylation. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Its unique structure may offer therapeutic potential, leading to research into its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its functional groups and reactivity.
Mechanism of Action
The mechanism by which (2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
What sets (2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid apart is its specific combination of functional groups and stereochemistry, which can result in unique biological activities and reactivity profiles compared to its analogs.
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(1-pyridin-3-ylpyrazole-4-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-10(2)13(15(21)22)18-14(20)11-7-17-19(9-11)12-5-4-6-16-8-12/h4-10,13H,3H2,1-2H3,(H,18,20)(H,21,22)/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBBVXZVUHMKMM-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CN(N=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CN(N=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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